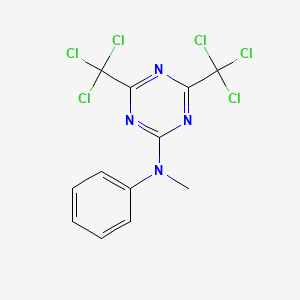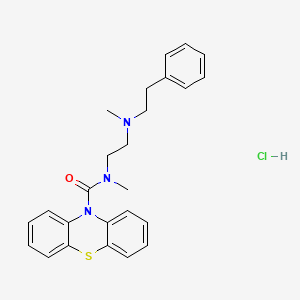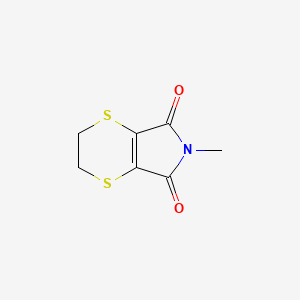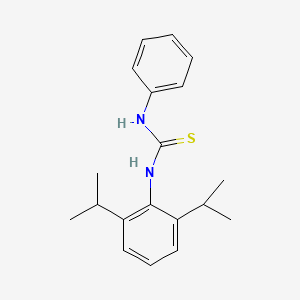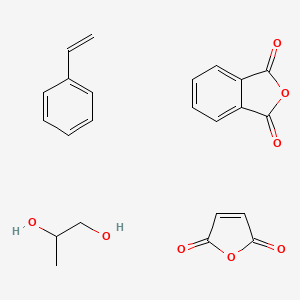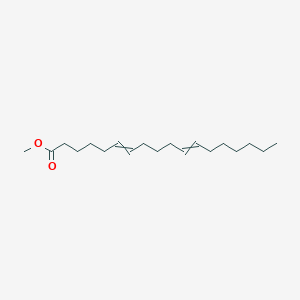
(2-Methoxy-1-methylethenyl)cyclopropane (cis)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-Methoxy-1-methylethenyl)cyclopropane (cis) is an organic compound characterized by a cyclopropane ring substituted with a methoxy group and a methylethenyl group. This compound is a stereoisomer, specifically the cis isomer, meaning the substituents are on the same side of the cyclopropane ring. The molecular formula of (2-Methoxy-1-methylethenyl)cyclopropane (cis) is C7H12O .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method for synthesizing substituted cyclopropanes, including (2-Methoxy-1-methylethenyl)cyclopropane (cis), is the reaction of alkenes with carbenes or carbenoids. The Simmons-Smith reaction is a notable example, where an organozinc carbenoid reacts with an alkene to form a cyclopropane . This reaction typically involves diiodomethane and a zinc-copper couple, which generates the carbenoid in situ.
Industrial Production Methods
Analyse Chemischer Reaktionen
Types of Reactions
(2-Methoxy-1-methylethenyl)cyclopropane (cis) can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The double bond in the methylethenyl group can be reduced to form saturated derivatives.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or lithium diisopropylamide (LDA).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield methoxyacetic acid, while reduction of the double bond can produce 2-methoxy-1-methylcyclopropane.
Wissenschaftliche Forschungsanwendungen
(2-Methoxy-1-methylethenyl)cyclopropane (cis) has various applications in scientific research:
Chemistry: It serves as a model compound for studying stereochemistry and reaction mechanisms involving cyclopropanes.
Biology: Its derivatives can be used to investigate biological pathways and enzyme interactions.
Industry: Used in the synthesis of fine chemicals and intermediates for pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of (2-Methoxy-1-methylethenyl)cyclopropane (cis) involves the formation of a cyclopropane ring through the addition of carbenes to alkenes. Carbenes, such as methylene, react with the double bond in alkenes, resulting in the formation of a cyclopropane ring while retaining the stereochemistry of the double bond . This reaction is stereospecific and often involves the use of diazomethane as a carbene precursor .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cyclopropane: The simplest cyclopropane compound, consisting of a three-membered ring with hydrogen atoms.
1-Ethyl-2-methylcyclopropane: A substituted cyclopropane with ethyl and methyl groups.
Cyclohexanol, 2-methylene-3-(1-methylethenyl)-, acetate, cis-: A more complex cyclopropane derivative with additional functional groups
Uniqueness
(2-Methoxy-1-methylethenyl)cyclopropane (cis) is unique due to its specific stereochemistry and functional groups, which influence its reactivity and applications. The presence of both a methoxy group and a methylethenyl group on the same side of the cyclopropane ring distinguishes it from other cyclopropane derivatives.
Eigenschaften
CAS-Nummer |
35200-79-4 |
|---|---|
Molekularformel |
C7H12O |
Molekulargewicht |
112.17 g/mol |
IUPAC-Name |
[(Z)-1-methoxyprop-1-en-2-yl]cyclopropane |
InChI |
InChI=1S/C7H12O/c1-6(5-8-2)7-3-4-7/h5,7H,3-4H2,1-2H3/b6-5- |
InChI-Schlüssel |
CYVUCOYJTYWOAH-WAYWQWQTSA-N |
Isomerische SMILES |
C/C(=C/OC)/C1CC1 |
Kanonische SMILES |
CC(=COC)C1CC1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-Methyl-9,10-dihydrobenzo[b]naphtho[2,3-d]thiophen-7(8h)-one](/img/structure/B14685381.png)

![3-(4-Chlorophenyl)-1-phenyl-2,3-dihydro-1h-naphtho[1,2-e][1,3]oxazine](/img/structure/B14685388.png)
